REACTION_CXSMILES
|
C[O-].[Na+].[N+:4]([CH2:6][C:7]([O:9][CH3:10])=[O:8])#[C-:5].[CH3:11][CH:12]([CH3:16])[C:13](Cl)=[O:14]>CN(C=O)C.C(Cl)Cl.C(=O)(O)[O-].[Na+]>[CH3:11][CH:12]([C:13]1[O:14][CH:5]=[N:4][C:6]=1[C:7]([O:9][CH3:10])=[O:8])[CH3:16] |f:0.1,6.7|
|
Name
|
sodium methoxide
|
Quantity
|
1.86 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
2.38 mL
|
Type
|
reactant
|
Smiles
|
[N+](#[C-])CC(=O)OC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
3.36 mL
|
Type
|
reactant
|
Smiles
|
CC(C(=O)Cl)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-50 °C
|
Type
|
CUSTOM
|
Details
|
the mixture stirred for 30 min at −50° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture stirred for 2 h at −50° C
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
the organic layer collected
|
Type
|
WASH
|
Details
|
The aqueous layer was washed with DCM (2×50 ml)
|
Type
|
CUSTOM
|
Details
|
separated by hydrophobic frit
|
Type
|
CONCENTRATION
|
Details
|
The combined organic phases were concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
This was purified by chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluting with a gradient of 0-100% ethyl acetate in cyclohexane
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)C1=C(N=CO1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 553 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |